molecular formula C25H29N3O4S2 B3652583 3-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]propanamide

3-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]propanamide

Cat. No.: B3652583
M. Wt: 499.6 g/mol
InChI Key: JHIJUGRQCDHTEU-UHFFFAOYSA-N
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Description

3-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]propanamide is a synthetic organic compound with a complex structure It contains multiple functional groups, including a thia-diazatricyclic core, a sulfanyl group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]propanamide can be achieved through a multi-step synthetic route. The key steps may include:

  • Formation of the thia-diazatricyclic core through a cyclization reaction.
  • Introduction of the sulfanyl group via a nucleophilic substitution reaction.
  • Attachment of the methoxyphenyl moiety through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides, acyl chlorides, and organometallic reagents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may have potential as a bioactive molecule. It can be used in the development of new drugs or as a tool for studying biological processes.

Medicine

The compound may have potential therapeutic applications. It can be investigated for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

The compound can be used in the development of new materials with unique properties. It may also have applications in catalysis and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]propanamide would depend on its specific biological target. Potential mechanisms may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: The compound may bind to specific receptors and modulate their activity.

    Signal Transduction: The compound may interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]propanamide analogs: Compounds with similar core structures but different substituents.

    Thia-diazatricyclic compounds: Compounds with similar tricyclic cores but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its complex structure and unique properties make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S2/c1-5-11-28-23(30)21-18-13-25(2,3)32-15-19(18)34-22(21)27-24(28)33-12-10-20(29)26-14-16-6-8-17(31-4)9-7-16/h5-9H,1,10-15H2,2-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIJUGRQCDHTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCCC(=O)NCC4=CC=C(C=C4)OC)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]propanamide
Reactant of Route 2
Reactant of Route 2
3-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]propanamide
Reactant of Route 3
Reactant of Route 3
3-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]propanamide
Reactant of Route 4
Reactant of Route 4
3-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]propanamide
Reactant of Route 5
Reactant of Route 5
3-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]propanamide
Reactant of Route 6
3-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]propanamide

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